B1152086 Prostaglandin D1 Quant-PAK

Prostaglandin D1 Quant-PAK

Cat. No.: B1152086
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Description

Prostaglandin D1 (PGD1) is a key metabolite of the arachidonic acid pathway recognized for its role in inflammatory processes. Recent studies utilizing advanced UHPLC-QQQ-MS/MS methods have successfully quantified PGD1 in biological samples, highlighting its value as a measurable inflammatory indicator. In vitro models, such as LPS-induced RAW264.7 cells, demonstrate that PGD1 levels are significantly elevated during an inflammatory response and can be effectively modulated for research purposes . Evidence suggests that PGD1 possesses anti-inflammatory properties, one mechanism of which involves the inhibition of increases in vascular permeability produced by other prostaglandins like PGE2 . As a lipid mediator, its biological activities are diverse and are determined by its interaction with specific G-protein coupled receptors, which can initiate intracellular signal transductions involving cyclic adenosine monophosphate (cAMP) and calcium ions . The Prostaglandin D1 Quant-PAK is designed specifically for researchers investigating the complex dynamics of eicosanoids in pathologies such as arthritis, cardiovascular disease, and other inflammatory conditions, providing a tool to elucidate the intricate balance between pro- and anti-inflammatory mediators .

Properties

Origin of Product

United States

Advanced Methodologies for Prostaglandin D1 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches for Prostaglandin (B15479496) D1

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for prostaglandin analysis due to its high sensitivity, selectivity, and applicability without the need for chemical derivatization. nih.govnih.gov This approach allows for the direct measurement of PGD1 in complex biological samples.

Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster separation times, and improved sensitivity compared to traditional HPLC. nih.gov When coupled with a triple quadrupole (QQQ) mass spectrometer, this technique offers exceptional performance for targeted quantification. nih.gov

The QQQ mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where a specific precursor ion (the molecular ion of PGD1) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise and enhances specificity, allowing for accurate quantification even at very low concentrations. A recent study developed a UHPLC-QQQ-MS/MS method for the simultaneous quantification of nine prostaglandins (B1171923), including PGD1, in cell supernatants and rat serum, demonstrating the power of this approach for comprehensive pathway analysis. nih.govnih.gov

Table 1: Illustrative UHPLC-QQQ-MS/MS Parameters for Prostaglandin D1 Quantification

This interactive table provides typical parameters used in MRM methods for PGD1 analysis. Note that optimal values may vary based on the specific instrument and matrix.

ParameterValueDescription
Analyte Prostaglandin D1The target compound for quantification.
Ionization Mode Negative Electrospray (ESI-)Prostaglandins readily form negative ions by losing a proton from the carboxylic acid group.
Precursor Ion (m/z) 353.2The mass-to-charge ratio of the deprotonated PGD1 molecule [M-H]⁻.
Product Ion (m/z) 271.2A characteristic fragment ion used for quantification, often resulting from the loss of specific side chains. uab.edu
Dwell Time 50-100 msThe time spent monitoring a specific MRM transition.
Collision Energy (CE) -15 to -25 eVThe energy applied in the collision cell to induce fragmentation of the precursor ion.
Internal Standard PGD1-d4A deuterated version of the analyte is used to correct for matrix effects and variations in sample processing and instrument response.

Targeted LC-MS/MS for Prostaglandin D1 and Metabolites

A targeted LC-MS/MS approach focuses on quantifying a predefined list of analytes, including the parent compound PGD1 and its key metabolites. nih.govresearchgate.net Monitoring metabolites is crucial as they can reflect the downstream biological activity and catabolism of the primary prostaglandin. For instance, the analysis of urinary metabolites provides a noninvasive way to assess systemic prostaglandin production over time. nih.govresearchgate.net

This methodology allows for the creation of detailed metabolic profiles, offering insights into the dynamics of the prostaglandin pathway in response to stimuli or in disease states. The development of these methods requires careful selection of MRM transitions for each metabolite and chromatographic conditions that can resolve these closely related compounds.

High-Resolution Mass Spectrometry (HRMS) for Prostaglandin D1 Profiling

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically <5 ppm). measurlabs.comyoutube.com This capability allows for the determination of the elemental composition of an ion, offering a high degree of confidence in compound identification without relying solely on chromatographic retention times. measurlabs.comnih.gov

Unlike the targeted approach of QQQ-MS, HRMS can be used for untargeted or "profiling" experiments. nih.gov In this mode, full-scan mass spectra are collected, allowing for the retrospective analysis of all detectable compounds in a sample. This is particularly useful for discovering novel or unexpected metabolites of PGD1 and for comprehensive "lipidomics" studies that aim to map the entire eicosanoid network. While traditionally used for qualitative analysis, advancements in HRMS technology and software now permit its use for accurate quantification, rivaling the performance of triple quadrupole instruments. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches for Prostaglandin D1

Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was the primary tool for prostaglandin analysis. researchgate.netnih.gov While it often requires more extensive sample preparation, GC-MS remains a powerful and highly sensitive technique. nih.gov

Derivatization Strategies for Enhanced GC-MS Detection of Prostaglandin D1

Prostaglandins are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. researchgate.netmdpi.com Therefore, a multi-step chemical derivatization process is required to increase their volatility and thermal stability. This typically involves:

Protection of Ketone Groups: The ketone functionalities are protected, often by conversion to methoxime derivatives using reagents like methoxyamine hydrochloride.

Esterification of the Carboxylic Acid: The carboxylic acid group is converted to an ester. Using a reagent like pentafluorobenzyl (PFB) bromide creates a PFB ester, which is highly electronegative and ideal for sensitive detection. nih.govportlandpress.com

Silylation of Hydroxyl Groups: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

This comprehensive derivatization yields a stable, volatile molecule that can be readily analyzed by GC-MS. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of PGD1

This interactive table summarizes the reagents used to make PGD1 suitable for GC-MS analysis.

ReagentTarget Functional GroupPurpose
Methoxyamine HydrochlorideKetoneProtects the ketone from degradation and unwanted side reactions.
Pentafluorobenzyl (PFB) BromideCarboxylic AcidForms a PFB ester, increasing volatility and introducing a highly electronegative group for sensitive detection.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)HydroxylConverts hydroxyl groups to TMS ethers, increasing volatility and thermal stability.

High-Resolution Gas Chromatography with Electron-Capture Detection

High-Resolution Gas Chromatography, utilizing capillary columns, provides excellent separation of complex mixtures of derivatized prostaglandins. nih.gov While mass spectrometry is the most common detector, the Electron-Capture Detector (ECD) offers exceptional sensitivity for specific compounds. measurlabs.com

The ECD is highly selective and sensitive to molecules containing electronegative atoms, such as halogens. scioninstruments.com When PGD1 is derivatized to form a pentafluorobenzyl (PFB) ester, it becomes an ideal target for ECD analysis. nih.govportlandpress.com The five fluorine atoms on the PFB group readily "capture" electrons emitted from a radioactive source (typically Nickel-63) in the detector, causing a measurable drop in the standing current. scioninstruments.com This response is directly proportional to the amount of the analyte. For decades, GC-ECD was a benchmark for the ultra-sensitive quantification of prostaglandins in biological fluids. nih.gov

Methodological Validation and Performance Metrics in Prostaglandin D1 Quantification

The validation of analytical methods is paramount to ensure the reliability and accuracy of PGD1 quantification. This process involves assessing several key performance metrics, as detailed below.

The analytical sensitivity of a method refers to its ability to detect small amounts of PGD1, while the Limit of Quantification (LOQ) is the lowest concentration of PGD1 that can be reliably quantified with acceptable precision and accuracy. semanticscholar.org High-sensitivity methods, such as those employing ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS), have been developed for the simultaneous analysis of multiple prostaglandins, including PGD1. nih.govfrontiersin.org

In a study developing a UHPLC-QQQ-MS/MS method for nine prostaglandins, the LOQ for PGD1 in cell supernatant and rat serum was determined. nih.gov Another sensitive LC-MS/MS method for the simultaneous quantification of 34 eicosanoids reported a limit of quantification ranging from 0.2 to 3 ng/mL for the various analytes. researchgate.net

Table 1: Limit of Quantification (LOQ) for Prostaglandin D1 in Different Biological Matrices

Analytical Method Matrix Limit of Quantification (LOQ)
UHPLC-QQQ-MS/MS Cell Supernatant 0.2 ng/mL
UHPLC-QQQ-MS/MS Rat Serum 0.5 ng/mL

This table presents data from studies on the quantification of multiple prostaglandins, including PGD1.

Selectivity and specificity are critical for distinguishing PGD1 from other structurally similar compounds, including its isomers. Chromatographic separation is a key component in achieving this. For instance, the use of a UPLC system with a small-particle-size column can enable the effective separation of various eicosanoid standards within a short run time. semanticscholar.org

In mass spectrometry-based methods, the selection of specific precursor and product ion transitions (multiple reaction monitoring, MRM) enhances specificity. semanticscholar.org It is also important to consider that some eicosanoids can undergo in-source fragmentation into other eicosanoids, which necessitates chromatographic resolution to differentiate these from actual analytes. nih.gov

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. nih.gov Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a given range. nih.gov

Validation studies for PGD1 quantification methods typically report high levels of accuracy and precision. For example, a UHPLC-QQQ-MS/MS method for nine prostaglandins demonstrated intraday and interday precision with relative standard deviations (RSDs) of less than 15%, and recovery rates between 85% and 105%. nih.govfrontiersin.org The linearity of this method was also high, with a correlation coefficient (r) greater than 0.9930. nih.gov Another study reported inter- and intraday accuracy for a panel of eicosanoids to be within 85–115% and precision (RSD) to be ≥85%. researchgate.net

Table 2: Accuracy and Precision Data for Prostaglandin Quantification

Parameter Acceptance Criteria Reported Values
Intraday Precision (RSD) < 15% < 15%
Interday Precision (RSD) < 15% < 15%

This table summarizes typical validation data for methods quantifying prostaglandins, including PGD1. nih.govfrontiersin.orgresearchgate.net

The stability of PGD1 in biological matrices under various storage and handling conditions is a critical factor for accurate quantification. nih.gov Stability studies are conducted to ensure that the concentration of PGD1 does not change from the time of sample collection to analysis.

A study assessing the stability of nine prostaglandins, including PGD1, in cell supernatant and rat serum found that the biological samples were stable enough for quantitative determination at room temperature, at -20°C, and after freeze-thaw cycles. nih.govfrontiersin.org The RSDs for the stability of the nine prostaglandins were less than 15% under these conditions. nih.govfrontiersin.org

Table 3: Stability of Prostaglandins in Biological Samples

Condition Matrix Relative Standard Deviation (RSD)
Room Temperature Cell Supernatant & Rat Serum < 15%
-20°C Cell Supernatant & Rat Serum < 15%

This table shows the stability data for a panel of nine prostaglandins, including PGD1, under different storage conditions. nih.govfrontiersin.org

Sample Preparation Strategies for Prostaglandin D1 Quantitative Analysis

The goal of sample preparation is to extract PGD1 from the complex biological matrix and remove interfering substances prior to analysis.

A common technique for the extraction of prostaglandins from biological samples is liquid-liquid extraction or solid-phase extraction (SPE). researchgate.net For instance, in the analysis of bovine oocyte maturation, metabolite extraction was performed by resuspending samples in prechilled 80% methanol, followed by incubation on ice and centrifugation. mdpi.com

The use of internal standards is a crucial aspect of sample preparation to account for any loss of analyte during the extraction process and to normalize for variations in instrument response. biorxiv.org Stable isotope-labeled internal standards are often preferred due to their similar chemical and physical properties to the analyte. biorxiv.org

Internal Standard Applications in Prostaglandin D1 Quantification

The use of internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based assays. Internal standards are compounds that are added to a sample in a known quantity before sample processing. They help to correct for the loss of analyte during sample preparation and for variations in instrument response.

For the quantification of PGD1, stable isotope-labeled internal standards are considered the gold standard. These are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D).

A commonly used internal standard for PGD1 quantification is Prostaglandin D1-d4 (PGD1-d4) . This deuterated standard contains four deuterium atoms, which increases its mass by four atomic mass units compared to the endogenous PGD1. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during extraction, chromatography, and ionization.

The application of a deuterated internal standard like PGD1-d4 significantly improves the reliability of the quantification by compensating for matrix effects, which are a common source of error in the analysis of complex biological samples.

Internal StandardApplicationKey Benefit
Prostaglandin D1-d4Quantification of PGD1 by GC-MS or LC-MSCorrects for analyte loss during sample preparation and analysis, and compensates for matrix effects, leading to improved accuracy and precision.

Comparative Analysis of Prostaglandin D1 Quantification Techniques

The quantification of Prostaglandin D1 is predominantly achieved through chromatographic methods coupled with mass spectrometry. The two most prominent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these methods has its own set of advantages and limitations for the analysis of PGD1.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a powerful tool for the analysis of prostaglandins. However, a significant drawback of GC-MS for PGD1 analysis is the requirement for derivatization. Prostaglandins are not sufficiently volatile to be analyzed directly by GC. Therefore, they must be chemically modified to increase their volatility and thermal stability. This derivatization process can be time-consuming and may introduce variability into the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the quantification of eicosanoids, including PGD1, in recent years. researchgate.net LC-MS/MS offers high sensitivity and specificity and generally does not require derivatization, which simplifies sample preparation. The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance the separation efficiency and reduce analysis time.

A recent study detailed a validated UHPLC-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS) method for the simultaneous quantification of nine prostaglandins, including PGD1. semanticscholar.org The method demonstrated excellent performance characteristics, as summarized in the table below.

ParameterPerformance Metric for PGD1
Linearity (Correlation Coefficient)>0.99
Precision (RSD%)<15%
Recovery85-105%
StabilityAcceptable under various conditions

Data sourced from a study on the simultaneous quantification of nine prostaglandins using UHPLC-QQQ-MS/MS. semanticscholar.org

Another study focusing on eicosanoid profiling using UPLC-MS/MS provided specific parameters for PGD1 detection.

ParameterValue for PGD1
Precursor Ion (m/z)353
Product Ion (m/z)273
Limit of Detection (LOD)Data not specified
Limit of Quantification (LOQ)Data not specified

Data from a UPLC-MS/MS-based eicosanoid profiling study.

The following table provides a comparative overview of GC-MS and LC-MS/MS for the quantification of Prostaglandin D1.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires derivatization to increase volatility.Generally, no derivatization is needed, simplifying the workflow.
Sensitivity Can achieve high sensitivity.Typically offers very high sensitivity, often in the picogram to femtogram range.
Specificity Good specificity, especially with high-resolution instruments.Excellent specificity, particularly with the use of Multiple Reaction Monitoring (MRM).
Throughput Can be lower due to the derivatization step.Higher throughput is often achievable due to simpler sample preparation and faster analysis times with UHPLC.
Matrix Effects Can be a concern, but derivatization may sometimes mitigate them.A significant consideration, but effectively managed with the use of stable isotope-labeled internal standards.

Physiological and Pathophysiological Roles of Prostaglandin D1 Revealed by Quantitative Studies

Quantitative Elucidation of Prostaglandin (B15479496) D1 Biosynthesis and Catabolism Dynamics

The cellular concentration and activity of Prostaglandin D1 (PGD1) are tightly controlled by the dynamic interplay of its synthesis and degradation. Quantitative studies of the enzymes and metabolic pathways involved are crucial for understanding its physiological and pathophysiological significance.

The biosynthesis of 1-series prostaglandins (B1171923), including PGD1, originates from the polyunsaturated fatty acid dihomo-γ-linolenic acid (DGLA). nih.govnih.govmdpi.com The initial step is the conversion of DGLA into the intermediate Prostaglandin H1 (PGH1) by the action of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. nih.govwikipedia.org Subsequently, Prostaglandin D synthases (PGDS) catalyze the isomerization of PGH1 to yield PGD1. nih.gov There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS), and their tissue-specific expression dictates the local production of PGD1.

The primary route of prostaglandin inactivation is through enzymatic catabolism, with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) playing a pivotal role. nih.gov This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, rendering them biologically inactive. While specific kinetic data for the interaction of PGD1 with 15-PGDH is not extensively detailed in publicly available literature, the enzyme is known to act on a broad range of prostaglandins, and it is the key regulator of their biological half-life.

Table 1: Key Enzymes in Prostaglandin D1 Metabolism

EnzymeRolePrecursor/SubstrateProduct
Cyclooxygenase (COX)BiosynthesisDihomo-γ-linolenic acid (DGLA)Prostaglandin H1 (PGH1)
Prostaglandin D Synthase (PGDS)BiosynthesisProstaglandin H1 (PGH1)Prostaglandin D1 (PGD1)
15-hydroxyprostaglandin dehydrogenase (15-PGDH)CatabolismProstaglandin D1 (PGD1)15-keto-Prostaglandin D1

Metabolic flux analysis (MFA) provides a quantitative framework to understand the rates of metabolic reactions in a biological system at steady state. While MFA has been applied to the broader eicosanoid metabolism, specific and detailed metabolic flux analyses focusing solely on PGD1 are not widely reported in scientific literature. nih.govescholarship.org The complexity of the eicosanoid network, with its numerous interconnected pathways and transient signaling molecules, presents a significant challenge for such targeted analyses. nih.gov However, integrated models of eicosanoid metabolism that incorporate lipidomics data are being developed to provide a more systemic understanding of the fluxes within these pathways. nih.gov These models are a first step towards a more detailed quantitative understanding of PGD1 dynamics in cellular systems.

Prostaglandin D1 Signaling Pathways and Receptor Interactions Through Quantitative Insights

The biological effects of PGD1 are mediated through its interaction with specific cell surface receptors, initiating a cascade of intracellular signaling events. Quantitative analysis of these interactions is fundamental to deciphering the physiological and pathophysiological consequences of PGD1 activity.

Prostaglandin D1 is an agonist for the prostanoid D-type receptor 1 (DP1). The binding of PGD1 to the DP1 receptor initiates a signaling cascade. While detailed binding affinity studies specifically for PGD1 to the DP1 receptor are not as extensively documented as for its 2-series counterpart, PGD2, quantitative data on the activation of related receptors by 1-series prostaglandins is available. For instance, in a study using dynamic mass redistribution analysis in human CRTH2 (a DP2 receptor) transfectants, PGD1 was shown to activate the receptor with a molar log EC50 value of -6.92 ± 0.16. nih.gov It is important to note that this value represents the activation of the DP2 receptor, not the DP1 receptor, but it provides a quantitative measure of PGD1's biological activity at a prostanoid receptor.

Table 2: Quantitative Data on Prostaglandin D1 Receptor Activation

LigandReceptorAssayResult (Molar log EC50)
Prostaglandin D1 (PGD1)CRTH2/DP2Dynamic Mass Redistribution-6.92 ± 0.16

The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGD1, couples to the Gs alpha subunit (Gαs). This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response. The magnitude and duration of this signaling cascade are directly influenced by the concentration of PGD1 available to bind to the DP1 receptors.

Quantitative Profiling of Prostaglandin D1 in Cellular and In Vitro Models of Biological Processes

The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantitative profiling of prostaglandins, including PGD1, in various biological matrices. elsevierpure.comnih.govspringernature.com These methods allow for the precise measurement of PGD1 levels in cell culture supernatants and other in vitro models, providing valuable insights into its production and regulation in specific cellular contexts.

For example, studies have utilized these techniques to measure the production of various prostaglandins by different cell types in culture. While many studies focus on the more abundant 2-series prostaglandins, the methodology is applicable to the quantification of PGD1. The limit of detection for prostaglandins using LC-MS/MS can be as low as 20 pg/mL, allowing for the measurement of even low-abundance species. nih.gov

Quantitative profiling of PGD1 in cellular models has been instrumental in understanding its role in various biological processes. For instance, in a study investigating the effects of DGLA on pollen-induced allergic symptoms, the production of PGD1 was implicated as a key mediator of the observed anti-allergic effects. mdpi.com Such studies rely on the accurate quantification of PGD1 to correlate its levels with specific cellular or physiological outcomes.

Prostaglandin D1 Dynamics in Inflammatory Responses and Immune Regulation

Prostaglandin D1 plays a complex role in modulating inflammation and immune system activity. As a metabolite in the arachidonic acid cascade, it is intrinsically linked to the chemical signaling of the inflammatory process. researchgate.net Quantitative studies have indicated that PGD1 can exert anti-inflammatory effects. nih.gov For instance, research has shown that PGD1 can reduce inflammation by inhibiting the activation of neutrophils, which are key immune cells involved in the early stages of inflammation. nih.gov

Role of Prostaglandin D1 in Modulating Cellular Functions (e.g., platelet aggregation, vascular permeability)

Prostaglandins, as a class, are known regulators of vascular tone and permeability. researchgate.net PGD1 is thought to exert its effects through specific G-protein coupled receptors, such as the DP1 receptor. researchgate.netmdpi.com Activation of the DP1 receptor is associated with vasodilation, which leads to increased blood flow and can affect vascular permeability. researchgate.net By modulating the tone of vascular smooth muscle cells, PGD1 participates in the local regulation of blood circulation. researchgate.netresearchgate.net

Prostaglandin D1 Involvement in Cellular Growth and Differentiation Processes

Emerging research indicates that Prostaglandin D1 is involved in the complex processes of cellular growth and differentiation. Prostaglandins, in general, are recognized as signaling molecules that can influence cell division and differentiation pathways. researchgate.net

Studies in oncology have identified a potential role for PGD1 in cancer cell metabolism and growth. In a study on endocrine-resistant breast cancer cells, metabolomic analysis revealed that Prostaglandin D1 levels were significantly elevated compared to endocrine-sensitive cells. nih.gov This finding suggests that PGD1 may be part of the metabolic reprogramming that allows cancer cells to proliferate and survive under therapeutic pressure. nih.gov

In the context of the central nervous system, enzymes involved in prostaglandin synthesis have been linked to cellular differentiation. Prostaglandin D1 Synthase (Ptgds) has been identified as a marker for specific subpopulations of mature oligodendrocytes, the cells responsible for myelination in the brain. biorxiv.org This suggests a potential role for the PGD1 pathway in the differentiation and maturation of these critical neural cells. biorxiv.org

Prostaglandin D1 Quantification in Ex Vivo Tissue and Fluid Analyses

Accurate quantification of Prostaglandin D1 in biological samples is crucial for understanding its role in disease. Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS), have been developed for the precise and simultaneous measurement of PGD1 along with other prostaglandins in various biological matrices. nih.govresearchgate.net

Measurement of Prostaglandin D1 in Animal Models of Disease

Animal models are invaluable for studying the pathophysiology of human diseases and the role of specific molecules like PGD1. The adjuvant-induced arthritis (AIA) model in rats, which mimics aspects of human rheumatoid arthritis, has been used to investigate the role of prostaglandins in inflammatory joint disease. nih.govresearchgate.net

Using a validated UHPLC-QQQ-MS/MS method, researchers have quantified PGD1 levels in both in vitro and in vivo models of inflammation. In one study, the levels of nine different prostaglandins were measured in the supernatant of lipopolysaccharide (LPS)-induced RAW264.7 cells (a mouse macrophage cell line) and in the serum of AIA rats. nih.govresearchgate.net The results showed that levels of PGD1 were elevated in the LPS-stimulated cells, indicating its involvement in the inflammatory response at a cellular level. researchgate.net

Table 1: Prostaglandin Levels in an In Vitro Inflammation Model

Analyte Blank Group (ng/mL) LPS-induced Group (ng/mL)
PGE2 Not Detected 15.87
PGD1 Not Detected 0.45
PGD2 Not Detected 3.42
PGA2 Not Detected 1.23
PGJ2 Not Detected 0.21

Data derived from a study on LPS-induced RAW264.7 cells, showing the concentration of various prostaglandins in the cell supernatant. researchgate.net

Comparative Quantitative Analysis of Prostaglandin D1 Across Different Biological Compartments

Quantitative analysis allows for the comparison of PGD1 levels across different biological compartments, such as cell culture media and blood serum, providing insights into its localized versus systemic roles. The development of sensitive mass spectrometry-based methods enables the detection and quantification of PGD1 even at low concentrations. nih.gov

In studies of arthritis, while pro-inflammatory prostaglandins like PGE2 and PGD2 were significantly increased in the serum of AIA rats, other prostaglandins, including PGD1, were below the limit of quantification in the serum samples. researchgate.net This contrasts with the measurable levels of PGD1 produced by cultured macrophages stimulated with LPS. researchgate.net This difference suggests that PGD1 may act more as a local mediator (paracrine or autocrine signaling) within inflamed tissues rather than a systemic circulating hormone, or that its clearance from the bloodstream is very rapid.

Table 2: Serum Prostaglandin Levels in Adjuvant-Induced Arthritis (AIA) Rat Model

Analyte Blank Group (ng/mL) AIA Model Group (ng/mL)
PGE2 0.27 1.01
PGD2 0.11 0.35
PGA2 Not Detected 0.08
PGD1 Below Limit of Quantification Below Limit of Quantification

Data from a study comparing serum prostaglandin levels in healthy rats versus rats with adjuvant-induced arthritis on day 14. researchgate.net

Integration of Quantitative Prostaglandin D1 Data with Systems Biology and Omics Approaches

Prostaglandin (B15479496) D1 within Lipidomics and Metabolomics Frameworks

Lipidomics and metabolomics provide a comprehensive snapshot of the lipid and small molecule content within a biological system. Situating PGD1 within these frameworks allows for a broader understanding of its relationship with other signaling molecules and metabolic pathways. The quantitative analysis of PGD1 is a key component of these approaches, enabling the correlation of its abundance with physiological states and disease phenotypes.

Comprehensive eicosanoid profiling involves the simultaneous measurement of a wide array of signaling lipids derived from polyunsaturated fatty acids, including prostaglandins (B1171923), leukotrienes, thromboxanes, and others. Prostaglandin D1 is an important member of the eicosanoid family, and its quantification is a critical aspect of these profiling studies. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the sensitive and specific quantification of eicosanoids from complex biological matrices.

A representative dataset from a hypothetical eicosanoid profiling study is presented in Table 1. This table illustrates how the levels of PGD1 and other key eicosanoids might change in response to an inflammatory stimulus.

EicosanoidControl Group (pg/mL)Inflammatory Group (pg/mL)Fold Change
Prostaglandin D115.2 ± 3.145.8 ± 7.53.01
Prostaglandin E225.6 ± 5.2150.3 ± 25.15.87
Prostaglandin F2α18.9 ± 4.062.1 ± 11.33.28
Thromboxane B230.1 ± 6.595.4 ± 15.83.17
Leukotriene B412.5 ± 2.855.9 ± 9.74.47

The integration of data from multiple "omics" platforms provides a more comprehensive understanding of the regulation of the PGD1 pathway. taylorandfrancis.com By combining lipidomic data (including PGD1 levels) with transcriptomic and proteomic data, researchers can correlate changes in PGD1 abundance with the expression levels of the enzymes responsible for its synthesis and degradation. This multi-omics approach is essential for building detailed models of prostaglandin signaling networks and for identifying key regulatory nodes. nih.gov

For example, an increase in PGD1 levels in a particular tissue could be correlated with an upregulation of the messenger RNA (mRNA) and protein levels of prostaglandin D synthase (PGDS). Conversely, a decrease in PGD1 could be associated with increased expression or activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for its catabolism.

Table 2 provides a hypothetical example of how multi-omics data could be integrated to analyze the PGD1 pathway in a specific cell type under different conditions.

AnalyteCondition ACondition BData Type
Prostaglandin D1LowHighMetabolomics
PGDS mRNALow ExpressionHigh ExpressionTranscriptomics
PGDS ProteinLow AbundanceHigh AbundanceProteomics
15-PGDH mRNAHigh ExpressionLow ExpressionTranscriptomics
15-PGDH ProteinHigh AbundanceLow AbundanceProteomics

Interplay Between Prostaglandin D1 Quantification and Gene Expression of Related Enzymes

The steady-state level of PGD1 in a cell or tissue is determined by the balance between its synthesis and degradation. Therefore, the quantitative measurement of PGD1 is intimately linked to the expression and activity of the enzymes involved in its metabolic pathway.

Transcriptomic studies, which measure the abundance of mRNA transcripts, and proteomic studies, which quantify protein levels, provide valuable information about the expression of enzymes in the PGD1 pathway. By correlating these data with direct measurements of PGD1, researchers can identify the key regulatory steps in its production and catabolism.

For instance, studies have shown that the expression of different isoforms of prostaglandin D synthase can be tissue-specific and regulated by various stimuli. nih.gov A study on adipose tissue macrophages demonstrated a correlation between the expression of hematopoietic prostaglandin D synthase (H-PGDS) and the levels of PGD2, a closely related prostaglandin. nih.gov This suggests that similar correlations likely exist for PGD1 and its corresponding synthases.

Table 3 illustrates a hypothetical correlation analysis between PGD1 levels and the expression of related enzymes in different tissues.

TissuePGD1 Level (pg/mg tissue)PGDS mRNA (relative expression)15-PGDH mRNA (relative expression)
Brain55.34.21.1
Spleen23.12.52.8
Lung12.81.55.6
Kidney8.51.24.9

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the inactivation of many prostaglandins, including PGD1. taylorandfrancis.com It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin biologically inactive. Therefore, the regulation of 15-PGDH expression and activity is a critical determinant of PGD1 homeostasis.

Studies have shown that the expression of the HPGD gene, which encodes 15-PGDH, can be regulated by various factors, including hormones and inflammatory mediators. nih.govnih.gov For example, in the context of pregnancy, the expression and activity of 15-PGDH are tightly controlled to regulate prostaglandin levels and maintain uterine quiescence. nih.gov

Pharmacological inhibition of 15-PGDH has been shown to increase the levels of prostaglandins in various tissues. nih.gov While much of this research has focused on PGE2, it is expected that inhibition of 15-PGDH would also lead to an increase in PGD1 levels, given that it is also a substrate for this enzyme. This highlights the importance of 15-PGDH in controlling the bioavailability of PGD1.

A hypothetical study examining the effect of a 15-PGDH inhibitor on PGD1 levels is presented in Table 4.

Treatment15-PGDH Activity (% of control)PGD1 Level (pg/mL)
Vehicle Control10020.5 ± 4.1
15-PGDH Inhibitor15.265.3 ± 10.2

Emerging Research Avenues and Future Perspectives in Prostaglandin D1 Quantification

Development of Novel Analytical Techniques for Enhanced Prostaglandin (B15479496) D1 Sensitivity and Throughput

The pursuit of a deeper understanding of the biological roles of prostaglandins (B1171923) necessitates the development of highly specific and sensitive quantitative methods. nih.gov Historically, techniques such as bioassays and radioimmunoassays have been employed, but modern analytical chemistry offers more robust solutions. nih.gov The most common contemporary methods for prostaglandin identification include high-performance liquid chromatography (HPLC) with fluorescence or UV detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com

LC-MS/MS, in particular, has emerged as a powerful tool, allowing for the rapid, sensitive, and simultaneous analysis and quantification of prostaglandins without the need for derivatization. creative-proteomics.com Recent advancements have focused on developing single-run UPLC-MS/MS methods that can quantify not only classical prostaglandins but also their precursors and related endocannabinoid-derived mediators, achieving femtomole-range sensitivity. nih.gov Such methods are crucial for analyzing the complex interplay of these lipid mediators in inflammatory conditions. nih.gov

The table below provides a comparative overview of common analytical techniques used for prostaglandin quantification.

Analytical TechniqueSensitivityThroughputNeed for Derivatization
High-Performance Liquid Chromatography (HPLC) ModerateModerateSometimes
Gas Chromatography-Mass Spectrometry (GC-MS) HighModerateYes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Very HighHighNo
Enzyme Immunoassay (EIA) HighHighNo
Radioimmunoassay (RIA) Very HighLowNo

Future developments are expected to further enhance these technologies, focusing on miniaturization, increased automation for higher throughput, and improved ionization techniques in mass spectrometry to push the limits of detection even lower. These advancements will be critical for detecting subtle changes in PGD1 levels in complex biological matrices.

Application of Prostaglandin D1 Quantitative Data in Mechanistic Biology Research

Accurate quantitative data for PGD1 is instrumental in elucidating its role in mechanistic biology. Prostaglandins are known to be involved in a wide array of physiological processes, including effects on the nervous, respiratory, and endocrine systems. creative-proteomics.com For instance, different prostaglandins can have opposing effects on vascular smooth muscle, with some causing relaxation and a decrease in blood pressure, while others act as constrictors. creative-proteomics.com

In the context of disease, quantitative PGD1 data can help unravel complex signaling pathways. nih.gov Prostanoids, including PGD1, exert their effects by binding to specific G-protein coupled receptors. nih.gov Studies on mice deficient in these receptors have begun to reveal the specific roles of prostaglandin signaling in various pathological conditions. nih.gov For example, in inflammatory bowel diseases (IBD), prostaglandin signaling pathways have been genetically and functionally linked to the regulation of calprotectin, a marker of intestinal inflammation. nih.govbiorxiv.org Precise quantification of PGD1 in tissue samples or biological fluids from disease models can help to correlate its levels with disease activity and response to therapeutic interventions.

Furthermore, prostaglandins are key players in the initiation and resolution of inflammation. pnas.org Quantitative analysis of PGD1 and its metabolites in inflammatory exudates can provide a dynamic picture of the inflammatory response, helping to distinguish between pro-inflammatory and pro-resolving phases. pnas.org

Potential for Prostaglandin D1 Quantification as a Research Biomarker

There is significant interest in the use of prostanoid metabolites as diagnostic, predictive, or prognostic biomarkers in human disease. mdpi.com Primary prostaglandins are often chemically unstable and rapidly metabolized. mdpi.com Their more stable metabolites can be measured in various biological matrices to provide a systemic picture of local production. mdpi.com

The potential for PGD1 or its metabolites to serve as biomarkers is vast, though studies correlating their levels with disease outcomes are still emerging. mdpi.com For a compound to be a useful biomarker, its levels must be a reliable indicator of endogenous production, without being artificially enriched or degraded during analysis. nih.gov Furthermore, the chosen analyte must be demonstrably related to the biological situation under investigation. nih.gov

In the context of IBD, for example, specific genes associated with disease susceptibility have been shown to control the expression of calprotectin, a key proinflammatory molecule and biomarker of intestinal mucosal inflammation. biorxiv.org Research has elucidated how prostaglandin signaling via its receptors regulates calprotectin expression, providing a direct link between the prostaglandin pathway and a clinically relevant biomarker. nih.govbiorxiv.org This suggests that quantifying PGD1 in relevant patient populations could offer insights into disease pathogenesis and activity.

Computational Modeling and Predictive Analysis Based on Prostaglandin D1 Quantitative Profiles

Computational modeling has become an indispensable tool in systems biology for understanding complex signaling networks. nih.gov These mathematical models can simulate the dynamic behavior of biological systems, and their predictive power is greatly enhanced by the incorporation of accurate quantitative data. nih.govescholarship.org

Quantitative profiles of PGD1, obtained through high-sensitivity analytical methods, can serve as critical input for building and validating models of prostaglandin signaling pathways. nih.gov For instance, understanding the intricate network of interactions between different prostaglandins and their receptors in cancer development relies on such models. nih.gov By integrating quantitative PGD1 data, researchers can refine these models to better predict how perturbations in the prostaglandin pathway might affect cellular processes like proliferation and migration. nih.gov

Moreover, computational approaches like molecular docking and molecular dynamics simulations are being used to investigate the interactions between prostaglandins and their synthases, which could lead to the design of novel inhibitors. researchgate.net Accurate quantification of PGD1 levels in response to such inhibitors is essential for validating their efficacy and understanding their mechanism of action. The integration of quantitative experimental data with computational modeling represents a powerful strategy for driving new biological discoveries and developing novel therapeutic approaches. nih.gov

Q & A

Q. What methodological considerations are critical for quantifying Prostaglandin D1 using Quant-PAK in platelet aggregation studies?

Prostaglandin D1 Quant-PAK is often used to inhibit ADP-induced platelet aggregation (IC50 = 320 ng/ml in human models) . To ensure reproducibility:

  • Standardize platelet-rich plasma (PRP) preparation protocols (e.g., centrifugation speed, anticoagulant type).
  • Validate the IC50 value across multiple biological replicates and donor samples.
  • Use internal standards (e.g., deuterated analogs like Prostaglandin A2-d4) to correct for matrix effects in LC-MS workflows .

Q. How should this compound be stored and reconstituted to maintain stability?

  • Store lyophilized powder at -20°C, protected from light and humidity. In solvent (e.g., ethanol or DMSO), store at -80°C for ≤1 year .
  • To replace solvents (e.g., methyl acetate), evaporate under inert gas (N2 or Ar) and immediately reconstitute in a compatible buffer (e.g., PBS pH 7.2). Verify solubility post-reconstitution (e.g., PBS: >5 mg/mL; DMSO: >50 mg/mL) .

Q. What experimental controls are essential when studying Prostaglandin D1’s dual vasoactive effects (contraction/relaxation) in arterial models?

  • Include vehicle controls (e.g., solvent-only) to rule out solvent-induced artifacts.
  • Use a reference agonist/antagonist (e.g., PGD2 or PGI2) to benchmark tissue response sensitivity.
  • Measure baseline nitric oxide (NO) levels, as Prostaglandin D1’s effects may vary with endothelial NO synthase activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Prostaglandin D1’s IC50 values across different platelet aggregation assays?

Discrepancies may arise from:

  • Donor variability : Test across diverse donor populations (e.g., age, health status).
  • Protocol differences : Standardize ADP concentration (e.g., 5–20 µM) and incubation time (typically 3–5 minutes).
  • Instrument calibration : Validate aggregometry settings (e.g., light transmission or impedance methods) . Advanced tip: Use isotopic dilution mass spectrometry (ID-MS) to quantify Prostaglandin D1 levels directly in PRP, bypassing activity-based assumptions .

Q. What analytical challenges arise when characterizing Prostaglandin D1’s theoretical metabolites, such as 13,14-dihydro-15-keto PGD1?

  • Synthesis and isolation : This metabolite has not been naturally isolated; synthetic analogs must be rigorously validated via NMR and high-resolution MS.
  • Bioactivity assays : Design dose-response studies with purified metabolites to assess off-target effects (e.g., cross-reactivity with PGD2 receptors).
  • Stability : Monitor degradation under physiological conditions (pH 7.4, 37°C) using LC-UV/MS .

Q. How can batch-to-batch variability in this compound impact longitudinal studies, and how is this mitigated?

  • Quality control : Request certificates of analysis (CoA) for each batch, including purity (≥98%), isotopic enrichment (≥99% deuterated), and residual solvent levels.
  • Cross-batch validation : Compare bioactivity and LC-MS profiles of multiple batches in pilot experiments.
  • Normalization : Use a housekeeping metabolite (e.g., arachidonic acid) to adjust for batch-specific variations in cell-based assays .

Q. What strategies ensure traceability and accuracy in this compound calibration for regulatory-compliant research?

  • Primary standards : Use NIST-traceable reference materials for LC-MS quantification.
  • Method validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to assess accuracy (target: 85–115% recovery).
  • Interlaboratory comparisons : Participate in proficiency testing programs to harmonize results .

Methodological Tables

Q. Table 1. Key Parameters for this compound in Platelet Aggregation Assays

ParameterRecommendationReference
ADP concentration10 µM (optimized for human PRP)
Incubation time4 minutes (pre-aggregation phase)
Quant-PAK working conc.100–500 ng/ml (dose-dependent inhibition)
Internal standardProstaglandin A2-d4 (for LC-MS)

Q. Table 2. Stability of this compound Under Different Conditions

ConditionStability DurationReference
Lyophilized (-20°C)≥3 years
Ethanol solution (-80°C)≤1 year
Room temperature (solid)≤24 hours (light-protected)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.